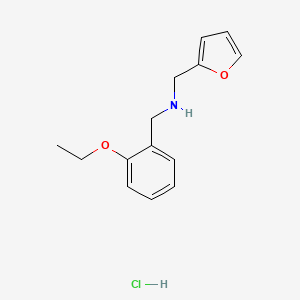![molecular formula C18H18N2O3 B4409324 N-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B4409324.png)
N-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]phenyl}acetamide
Descripción general
Descripción
N-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]phenyl}acetamide, commonly known as NIPEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NIPEC belongs to the class of indole-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of NIPEC is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. NIPEC has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and inflammation. It has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
NIPEC has been found to exhibit a range of biochemical and physiological effects in scientific research. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Studies have also suggested that NIPEC may improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NIPEC has several advantages for use in scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It has also been found to exhibit low toxicity and high stability, making it suitable for long-term studies. However, one limitation of NIPEC is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on NIPEC. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of NIPEC in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of NIPEC and to identify potential molecular targets for its therapeutic effects.
Conclusion
NIPEC is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, making it suitable for use in experiments. NIPEC has been found to exhibit a range of biochemical and physiological effects and has potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to identify potential molecular targets for its therapeutic effects.
Aplicaciones Científicas De Investigación
NIPEC has been found to exhibit a range of therapeutic applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. Studies have also suggested that NIPEC may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)19-15-6-4-7-16(11-15)23-12-18(22)20-10-9-14-5-2-3-8-17(14)20/h2-8,11H,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBDFCUGXXZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4409243.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)




![2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4409292.png)
![3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4409305.png)
![N-(2,6-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409310.png)
![(2-furylmethyl){3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4409318.png)
![4-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4409328.png)

![2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4409352.png)